ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted with a 4-fluorophenyl group at position 3, a 2-(thiophen-2-yl)acetamido moiety at position 5, and an ethyl carboxylate ester at position 1 (Figure 1).
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O4S2/c1-2-29-21(28)18-15-11-31-19(23-16(26)10-14-4-3-9-30-14)17(15)20(27)25(24-18)13-7-5-12(22)6-8-13/h3-9,11H,2,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCCIWQFWMXITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-d]pyridazine ring system.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction, using acetic anhydride or a similar reagent.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Acylation and Alkylation: The compound can undergo acylation and alkylation reactions at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Acylation/Alkylation: Acetic anhydride, alkyl halides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, substituted compounds, and various acylated or alkylated derivatives.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a class of thieno/pyridazine derivatives with diverse substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Structure Variations: The thieno[3,4-d]pyridazine core (target compound and ) offers planar rigidity, favoring interactions with flat binding pockets. The pyrazolo[3,4-d]pyrimidine core () combines pyrazole and pyrimidine, enabling dual hydrogen bonding.
Substituent Effects: Fluorophenyl vs. Trifluoromethylphenyl: The 4-fluorophenyl group (target compound) provides moderate electron-withdrawing effects, while the 4-(trifluoromethyl)phenyl analog () enhances electronegativity and steric bulk. Thiophen-2-yl Acetamido vs. Phenylpropanoylamino: The thiophene moiety (target compound) introduces sulfur-based interactions, whereas the phenylpropanoylamino group () extends hydrophobicity.
Physicochemical Properties :
- The target compound’s molecular weight (~463.5) is lower than analogs in and , suggesting better bioavailability.
- Melting points (MP) for analogs like (227–230°C) indicate high crystallinity, which may correlate with stability .
NMR Profiling
- As shown in , chemical shift disparities in regions A (positions 39–44) and B (29–36) can localize substituents. For the target compound, the thiophen-2-yl acetamido group would perturb shifts in these regions compared to phenylpropanoylamino () or dipentylamino () analogs.
Biological Activity
Ethyl 3-(4-fluorophenyl)-4-oxo-5-[2-(thiophen-2-yl)acetamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with various functional groups that may contribute to its biological activity. The presence of a fluorophenyl group and a thiophenyl acetamido moiety suggests potential interactions with biological targets.
Synthesis
The synthesis of thieno[3,4-d]pyridazine derivatives often involves multi-step reactions starting from readily available precursors. For instance, the synthesis may include cyclization reactions involving thiophene derivatives and various acylating agents to introduce the acetamido group. Specific methodologies can vary based on the desired substitution patterns and yields.
Antitumor Activity
Research indicates that thieno[3,4-d]pyridazine derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines such as:
These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Thieno[3,4-d]pyridazine derivatives have also been evaluated for their antimicrobial properties. Preliminary studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 30 | |
| Pseudomonas aeruginosa | 40 |
CNS Activity
Some thieno[3,4-d]pyridazine derivatives have shown potential as central nervous system (CNS) agents. Studies indicate they may possess analgesic or sedative effects, making them candidates for further investigation in pain management therapies.
Case Studies
- Antitumor Study : A study published in MDPI examined the effects of various thieno[3,4-d]pyridazine derivatives on cancer cell lines using the SRB assay. Compounds were compared against doxorubicin as a control, with notable results showing enhanced cytotoxicity in HEPG2 cells for specific derivatives similar to this compound .
- Antimicrobial Efficacy : Research conducted by British Journal of Pharmacology highlighted the antimicrobial efficacy of thienopyridazines against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing bioactivity .
Q & A
Q. What are common synthetic routes for this compound, and how are intermediates validated?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 2-(thiophen-2-yl)acetamide with a pyridazine precursor, often under acidic or catalytic conditions.
- Step 2 : Cyclization to form the thieno[3,4-d]pyridazine core, followed by esterification to introduce the ethyl carboxylate group .
- Intermediate validation : Thin-layer chromatography (TLC) and -NMR are used to confirm intermediate structures. For example, highlights the use of X-ray crystallography to resolve ambiguities in stereochemistry during cyclization steps .
Table 1 : Key Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl, reflux | 65–78 | |
| Esterification | Ethanol/HSO | 82 |
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : - and -NMR confirm substituent positions (e.g., fluorophenyl and thiophene acetamido groups).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHFNOS requires 453.04 g/mol).
- X-ray Crystallography : Resolves complex regiochemistry, as demonstrated in for related pyridazine derivatives .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
- Quantum Chemical Calculations : Predict reaction pathways and transition states. describes using density functional theory (DFT) to optimize cyclization energetics, reducing trial-and-error experimentation .
- Machine Learning : Models trained on PubChem data () can predict solubility or stability of intermediates, aiding solvent selection .
Case Study : A study in achieved a 40% reduction in optimization time by integrating computational reaction path searches with experimental validation .
Q. How to address contradictory spectral data during characterization?
- Cross-Validation : Combine NMR with X-ray crystallography (e.g., resolved a fluorophenyl group’s orientation using crystallographic data when NMR signals overlapped) .
- Dynamic NMR : For rotamers or conformational flexibility, variable-temperature NMR can clarify splitting patterns .
Q. What strategies optimize yield in large-scale syntheses?
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, temperature). highlights a case where DoE improved yield from 52% to 78% by optimizing solvent polarity and reaction time .
- Flow Chemistry : Continuous reactors minimize side reactions in exothermic steps (e.g., esterification) .
Data Contradiction Analysis
Q. How to interpret discrepancies in biological activity assays?
- Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with assays (e.g., detected a fluorophenyl-derived metabolite altering IC values) .
- Receptor Docking Studies : Molecular docking (AutoDock Vina) can explain activity variations by comparing binding modes of enantiomers or tautomers .
Advanced Methodological Resources
Q. What databases or tools are recommended for mechanistic studies?
- PubChem : Access crystallographic data () and toxicity profiles .
- ICReDD Platform : Integrates computational and experimental data for reaction optimization () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
